

# Comprehensive Application Notes and Protocols: Phenformin in Glioblastoma In Vitro Research

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## Compound Focus: Phenformin

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## Introduction: GBM Challenges and Phenformin Rationale

**Glioblastoma (GBM)** remains the most aggressive and lethal primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and therapeutic resistance. Despite multimodal treatment approaches combining surgery, radiotherapy, and temozolomide (TMZ) chemotherapy, the median survival of GBM patients remains a dismal 14-16 months, with a 5-year survival rate below 5% [1] [2]. This profound therapeutic challenge stems from several biological factors: **intratumoral heterogeneity**, the presence of **glioma stem-like cells (GSCs)** with enhanced DNA repair capacity and resistance mechanisms, and an immunosuppressive tumor microenvironment that promotes immune evasion and treatment failure [1] [3]. The urgent need for novel therapeutic approaches has led researchers to explore drug repurposing strategies, allowing for faster clinical translation by leveraging existing pharmacological and safety data.

**Phenformin**, a biguanide derivative previously used for type 2 diabetes treatment, has emerged as a promising candidate for GBM therapy. As a more potent analog of metformin, **phenformin** exerts **enhanced antitumor activity** through multiple mechanisms, primarily targeting mitochondrial complex I (NADH dehydrogenase) and disrupting cellular energy metabolism [4] [5]. Unlike metformin, **phenformin** demonstrates superior cellular uptake due to its higher lipophilicity, resulting in increased potency at

significantly lower concentrations—a particularly advantageous property for overcoming the blood-brain barrier and achieving therapeutic levels in the central nervous system [4] [6] [7]. Current research focuses on **phenformin**'s ability to target the resilient GSC subpopulation and its potential for combination therapies with conventional treatments like TMZ.

Table 1: Key Findings from **Phenformin** In Vitro Studies in Glioblastoma Models

GBM Model Type	Key Findings	Effective Concentrations	Proposed Mechanisms	Primary References
<b>Glioma Stem Cells (GSCs)</b>	Inhibited self-renewal, reduced stemness markers (OCT4, SOX2, CD44), induced differentiation, suppressed mesenchymal markers (YKL40, fibronectin)	50-100 $\mu$ M (self-renewal inhibition); >1.0 mM (apoptosis induction)	Mitochondrial complex I inhibition, AMPK activation, let-7/HMGA2 pathway regulation, miRNA modulation (miR-124, miR-137, let-7)	[4] [8] [9]
<b>Differentiated Glioma Cells (LN229)</b>	Inhibited proliferation, induced cell death, disrupted cell cycle, suppressed colony formation, reduced migration capacity	0.1-1.0 mM (proliferation inhibition); 0.1 mM (migration suppression)	ROS generation, mitochondrial dysfunction, E-cadherin upregulation, vimentin downregulation, cyclin D1 reduction	[6] [7]
<b>Combination Therapy (Phenformin + TMZ)</b>	Enhanced antitumor effects, synergistic reduction in viability, increased apoptosis induction	Phenformin (0.1-0.5 mM) + TMZ (clinical relevant doses)	Metabolic sensitization, potentiated DNA damage response, possible modulation of drug resistance pathways	[4] [9]

# Phenformin's Anti-GBM Effects: In Vitro Evidence

## Targeting Glioma Stem Cells (GSCs)

The **GSC subpopulation** represents a critical therapeutic target in GBM due to its central role in tumor initiation, progression, and therapy resistance. **Phenformin** demonstrates remarkable efficacy against GSCs, with studies showing significant inhibition of self-renewal capacity—a hallmark stem cell property—at concentrations as low as 50-100  $\mu\text{M}$ . This represents a **200-fold increase in potency** compared to metformin, which required concentrations of 10-20 mM to achieve similar effects [4] [9]. In neurosphere formation assays, **phenformin** treatment not only reduced the number and size of GSC-derived spheres but also promoted differentiation toward more mature glial phenotypes, as evidenced by increased expression of **GFAP** and **MAP2** alongside decreased levels of stemness markers **OCT4**, **SOX2**, and **CD44** [4]. Furthermore, **phenformin** effectively suppressed mesenchymal transition in GSCs, reducing expression of **YKL-40** and **fibronectin**, which are associated with enhanced aggressiveness and treatment resistance in GBM [4].

The temporal dynamics of **phenformin's** effects on GSCs follow a concentration-dependent pattern. At lower concentrations (50-500  $\mu\text{M}$ ), **phenformin** primarily inhibits self-renewal and induces differentiation without significant cell death, while higher concentrations (>1.0 mM) trigger apoptotic cell death within 24 hours, as evidenced by **cleaved caspase-3** and **PARP expression** [4]. This dual concentration-dependent activity makes **phenformin** particularly attractive therapeutically, as sustained lower-dose treatment could potentially deplete the GSC pool while minimizing toxicity to normal neural cells. Additionally, **phenformin** demonstrates **selective toxicity** toward GSCs compared to differentiated glioma cells, suggesting a potential therapeutic window that could be exploited clinically [4] [9].

## Effects on Differentiated Glioma Cells

In conventional glioma cell lines like LN229, **phenformin** exhibits potent anti-proliferative and anti-migratory activities at concentrations substantially lower than those required for metformin. The  $\text{IC}_{50}$  values for **phenformin** after 48 hours of treatment typically range between 0.1-1.0 mM, compared to 10-100 mM for metformin [6] [7]. **Phenformin** treatment induces **cell cycle arrest** at the G0/G1 phase, accompanied by reduced expression of cyclin D1—a key regulator of G1/S transition—thereoretically limiting the

proliferative capacity of glioma cells [6] [7]. Additionally, **phenformin** significantly impairs the clonogenic potential of glioma cells, as demonstrated through both two-dimensional colony formation assays and three-dimensional soft agar assays, indicating durable suppression of tumorigenic capacity even after drug removal [7].

The anti-migratory effects of **phenformin** contribute to its potential as an anti-GBM agent, as glioma cell invasion into surrounding brain tissue represents a major cause of treatment failure and recurrence. **Phenformin** treatment (0.1 mM) significantly reduces migration in both wound healing and transwell migration assays, accompanied by **molecular reprogramming** of epithelial-mesenchymal transition (EMT) markers, including increased E-cadherin (epithelial marker) and decreased vimentin (mesenchymal marker) expression [6] [7]. This phenotypic reversal suggests that **phenformin** may target the invasive capabilities of GBM cells, potentially limiting the diffuse infiltration that characterizes this devastating disease.

Table 2: Comparative Effects of **Phenformin** on Different GBM Model Systems

Parameter	Glioma Stem Cells (GSCs)	Differentiated Glioma Cells (e.g., LN229)
Self-Renewal Inhibition	IC50: ~50-100 $\mu$ M; >80% reduction in sphere formation at 100 $\mu$ M	Not typically measured (limited self-renewal capacity)
Proliferation Suppression	Moderate effect at lower doses ( $\leq$ 100 $\mu$ M)	IC50: ~0.1-1.0 mM; strong dose-dependent inhibition
Cell Death Induction	Significant apoptosis at >1.0 mM (cleaved caspase-3, PARP cleavage)	Moderate cell death at 0.1-1.0 mM; ROS-dependent mechanism
Migratory Inhibition	Not typically reported	~60-70% reduction at 0.1 mM; associated with EMT marker changes
Stemness Marker Modulation	OCT4, SOX2, CD44 significantly downregulated at 100 $\mu$ M	Limited effect (already low baseline expression)
Metabolic Effects	Strong AMPK activation, mitochondrial inhibition, let-7/HMGA2 pathway regulation	ROS generation, mitochondrial dysfunction, AMPK activation

Parameter	Glioma Stem Cells (GSCs)	Differentiated Glioma Cells (e.g., LN229)
Combination with TMZ	Strong synergistic effect; enhanced apoptosis and survival reduction	Additive to synergistic effects depending on dosing schedule

## Experimental Protocols

### Cell Culture and Reagent Preparation

**GSC Culture Protocol:** Primary GSCs should be maintained as suspension cultures in serum-free neural stem cell medium consisting of DMEM/F-12 supplemented with B27 (1:50), N2 (1:100), 20 ng/mL human recombinant EGF, 20 ng/mL human recombinant bFGF, and 1% penicillin-streptomycin [4] [9]. Cells are cultured as neurospheres in ultra-low attachment flasks at 37°C with 5% CO<sub>2</sub>, with medium replenished every 2-3 days and passaged every 7-10 days using enzymatic dissociation with Accutase. **GSC validation** is essential through confirmation of stemness markers (OCT4, SOX2, NANOG, CD133) via immunocytochemistry and flow cytometry, along with demonstration of multi-lineage differentiation potential (astrocytic, neuronal, oligodendrocytic) following serum-induced differentiation [4] [3].

**Differentiated Glioma Cell Culture:** Established glioma cell lines (e.g., LN229, U87, U251) are maintained as adherent cultures in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO<sub>2</sub> [6] [7]. Cells should be passaged at 80-90% confluence using standard trypsinization protocols and maintained for no more than 20 passages to ensure genetic stability.

**Phenformin Stock Solution:** Prepare a 1 M stock solution by dissolving **phenformin** hydrochloride in sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). Aliquot and store at -20°C for up to 6 months. For working concentrations, dilute in appropriate cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability. Include vehicle controls (DMSO or PBS at equivalent concentrations) in all experiments [4] [6] [7].

### Cell Viability and Proliferation Assays

**MTT Assay Protocol:**

- Seed cells in 96-well plates at optimized densities (5,000 cells/well for LN229; 10,000 cells/well for GSCs in neurosphere format) and allow to adhere overnight (adherent lines) or form neurospheres (GSCs, 24-48 hours) [6] [7].
- Treat cells with **phenformin** across a concentration range (0.1-1000  $\mu$ M for **phenformin**; include positive and negative controls) for 24-72 hours. Each condition should include 4-6 technical replicates.
- Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Carefully remove medium and dissolve formazan crystals in DMSO (100  $\mu$ L/well).
- Measure absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
- Calculate cell viability as percentage of vehicle-treated controls and determine IC50 values using nonlinear regression analysis (sigmoidal dose-response curve fitting).

**Trypan Blue Exclusion Assay:**

- Harvest cells following **phenformin** treatment (trypsinization for adherent cells, Accutase for neurospheres).
- Mix cell suspension 1:1 with 0.4% trypan blue solution.
- Count viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
- Calculate viability percentage: (viable cell count / total cell count)  $\times$  100.

**Flow Cytometric Cell Cycle Analysis:**

- Harvest approximately  $1 \times 10^6$  cells per condition following **phenformin** treatment.
- Wash with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.
- Wash with PBS and incubate with staining solution containing propidium iodide (50  $\mu$ g/mL), RNase A (200  $\mu$ g/mL), and 0.05% Triton X-100 for 30 minutes at 37°C in the dark.
- Analyze DNA content using a flow cytometer with excitation at 488 nm and emission detection at 617 nm.
- Determine cell cycle distribution using appropriate software and modeling algorithms [6] [7].

## Self-Renewal and Stemness Evaluation

**Neurosphere Formation Assay:**

- Dissociate GSC neurospheres to single cells using Accutase and mechanical trituration.

- Plate cells in 96-well ultra-low attachment plates at clonal density (1-10 cells/ $\mu$ L) in complete neural stem cell medium.
- Treat with **phenformin** at desired concentrations (include vehicle control).
- Culture for 7-14 days, monitoring neurosphere formation and growth.
- Count neurospheres (defined as clusters  $>50 \mu$ m in diameter) and measure sphere diameters using microscopy imaging software.
- Calculate sphere-forming efficiency: (number of spheres / number of cells seeded)  $\times$  100 [4] [9].

#### Limiting Dilution Assay:

- Serially dilute dissociated GSCs across multiple wells of 96-well ultra-low attachment plates (e.g., 1, 5, 10, 20, 50 cells/well; 24 wells per cell density).
- Treat with **phenformin** or vehicle control.
- After 10-14 days, score wells positive for neurosphere formation ( $>50 \mu$ m diameter).
- Analyze using extreme limiting dilution analysis (ELDA) software to determine stem cell frequency and statistical significance between treatment conditions [4].

## Migration and Invasion Assays

#### Wound Healing (Scratch) Assay:

- Seed glioma cells in 12-well or 24-well plates and culture until 90-95% confluent.
- Create a uniform scratch wound using a 200  $\mu$ L pipette tip or specialized wound maker.
- Wash gently with PBS to remove detached cells and add fresh medium containing **phenformin** or vehicle control.
- Capture images at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same location within the wound.
- Measure wound area using image analysis software (e.g., ImageJ) and calculate percentage wound closure:  $[(A_0 - A_t) / A_0] \times 100$ , where  $A_0$  is initial wound area and  $A_t$  is area at time  $t$  [6] [7].

#### Transwell Migration Assay:

- Place transwell inserts (8  $\mu$ m pore size) in 24-well plates containing medium with 10% FBS as chemoattractant.
- Serum-starve cells for 4-6 hours, then seed  $1 \times 10^5$  cells in serum-free medium into the upper chamber.
- Add **phenformin** or vehicle to both upper and lower chambers.
- Incubate for 16-24 hours at 37°C.
- Remove non-migrated cells from the upper membrane surface with a cotton swab.

- Fix migrated cells on the lower membrane surface with 4% paraformaldehyde and stain with 0.5% crystal violet.
- Count migrated cells in 5-10 random fields per insert using light microscopy (100× magnification) [6] [7].

## Molecular Analysis Techniques

### Western Blotting for Key Pathways:

- Harvest cells after **phenformin** treatment and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using BCA assay.
- Separate 20-30 µg protein by SDS-PAGE (8-12% gels depending on target molecular weight) and transfer to PVDF membranes.
- Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C: p-AMPK, AMPK, p-mTOR, mTOR, cleaved caspase-3, PARP, cyclin D1, E-cadherin, vimentin, OCT4, SOX2, CD44, HMGA2, and β-actin (loading control).
- Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect using enhanced chemiluminescence substrate and image with a digital imaging system [4] [6] [7].

### Quantitative PCR for miRNA and mRNA Analysis:

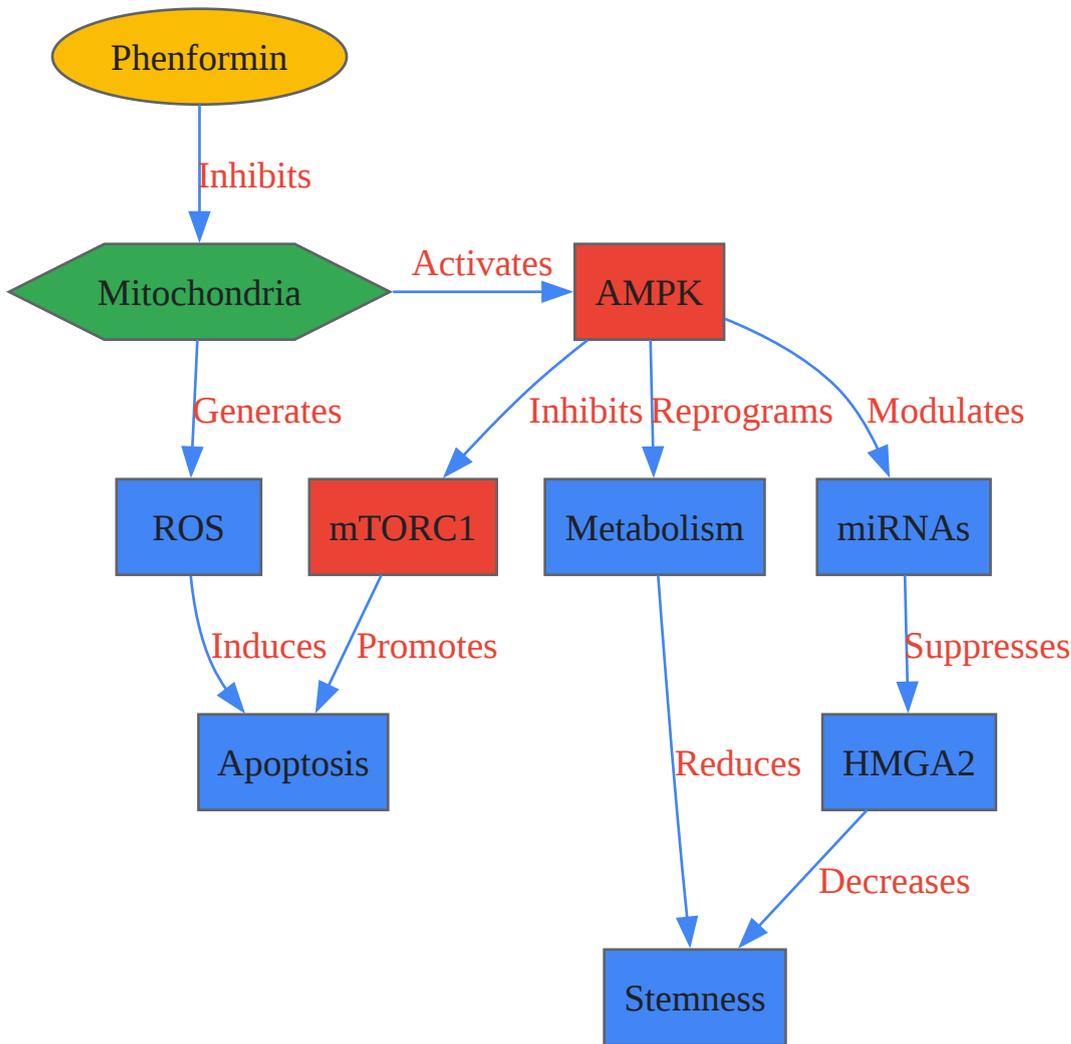
- Extract total RNA using TRIzol reagent or column-based kits.
- For mRNA analysis: reverse transcribe 1 µg RNA using oligo(dT) or random primers and reverse transcriptase.
- For miRNA analysis: use stem-loop reverse transcription primers specific to target miRNAs (miR-124, miR-137, let-7 family).
- Perform qPCR using SYBR Green or TaqMan chemistry with gene-specific primers.
- Normalize mRNA expression to housekeeping genes (GAPDH, β-actin) and miRNA expression to RNU6B or miR-16.
- Calculate relative expression using the  $2^{-(\Delta\Delta Ct)}$  method [4] [9].

## Mechanistic Insights

### Metabolic Reprogramming and Mitochondrial Targeting

**Phenformin's** primary mechanism of action involves **mitochondrial complex I inhibition** within the electron transport chain, leading to reduced ATP production and subsequent activation of AMP-activated protein kinase (AMPK)—a central cellular energy sensor [4] [5]. This metabolic disruption has profound implications for GBM cells, which frequently exhibit metabolic reprogramming with enhanced dependence on glycolysis (Warburg effect) and altered mitochondrial function [2]. AMPK activation downstream of **phenformin** treatment inhibits mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and proliferation, thereby suppressing anabolic processes while promoting catabolic pathways [4] [10] [5].

The metabolic stress induced by **phenformin** treatment also generates **reactive oxygen species (ROS)** through electron transport chain disruption, contributing to oxidative damage and cell death induction [6] [7]. This ROS-dependent cell death can be rescued by antioxidant treatment with N-acetylcysteine (NAC), confirming the causal role of oxidative stress in **phenformin's** cytotoxicity [6] [7]. Interestingly, GSCs appear particularly vulnerable to **phenformin**-induced metabolic disruption, possibly due to their unique metabolic dependencies and mitochondrial characteristics compared to differentiated glioma cells [4] [9]. This selective vulnerability provides a therapeutic window that could be exploited clinically to target the therapy-resistant GSC compartment.



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*Diagram 1: **Phenformin** mechanism of action in GBM cells. **Phenformin** inhibits mitochondrial complex I, leading to AMPK activation and ROS generation. Downstream effects include mTORC1 inhibition, metabolic reprogramming, miRNA modulation, and ultimately reduced stemness and increased apoptosis.*

## Signaling Pathway Modulation

Beyond its metabolic effects, **phenformin** influences multiple signaling pathways crucial for GBM pathogenesis. The **AMPK/mTOR axis** represents a central signaling hub affected by **phenformin**, with AMPK activation and subsequent mTOR inhibition converging to suppress cell growth, proliferation, and protein synthesis [4] [10] [5]. Additionally, **phenformin** modulates **STAT3 signaling**, a pathway frequently hyperactivated in GBM that promotes stemness, immune evasion, and treatment resistance [3] [10]. The

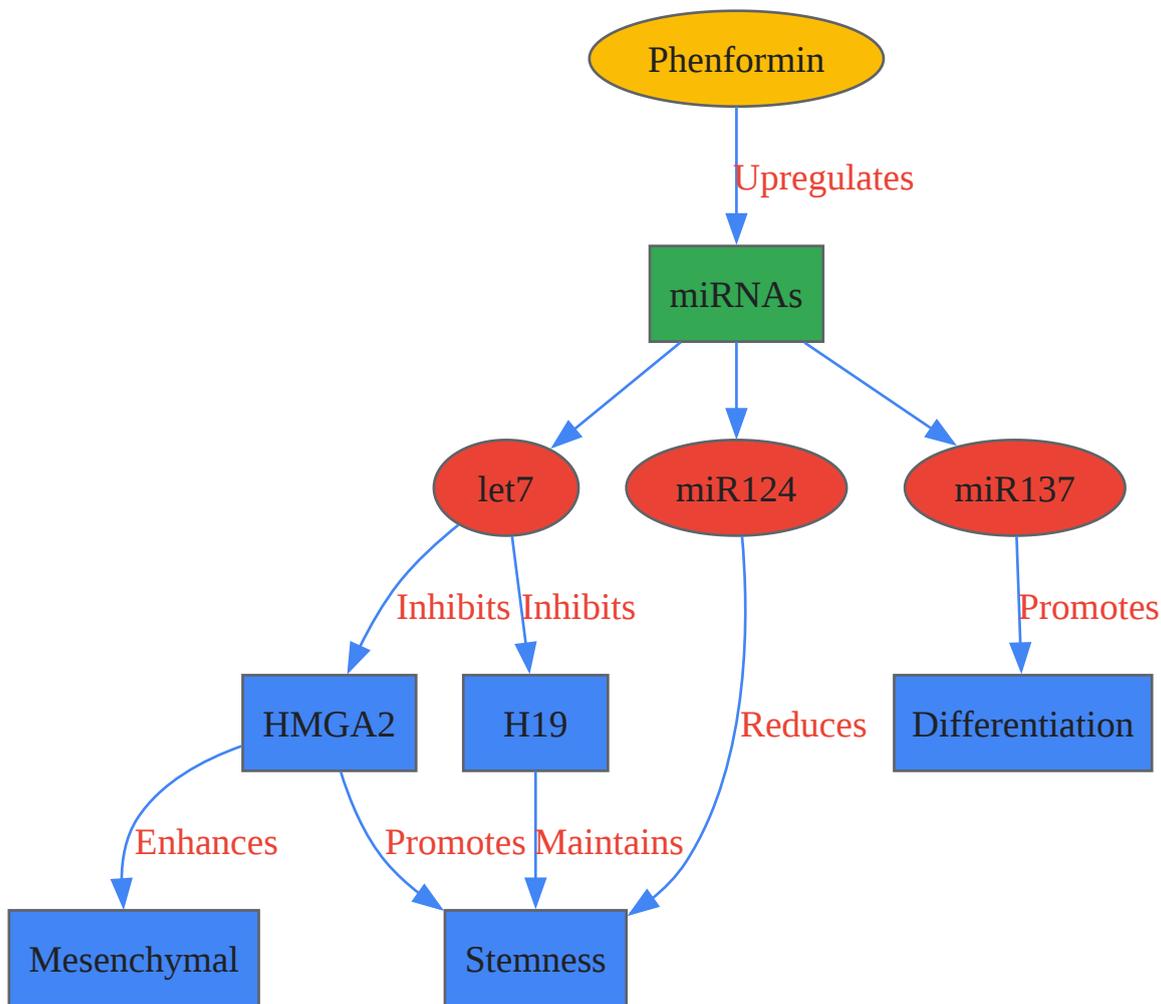
intersection between metabolic and signaling pathways creates a network of inhibitory effects that collectively suppress GBM progression and enhance vulnerability to conventional therapies.

**Phenformin** also demonstrates **NF-κB pathway inhibition**, reducing the expression of pro-survival and inflammatory genes downstream of this transcription factor [4] [5]. This anti-inflammatory effect may contribute to **phenformin's** ability to sensitize GBM cells to chemotherapy and radiation, as NF-κB activation typically promotes therapy resistance. The multi-pathway targeting capacity of **phenformin** represents a distinct advantage over highly specific molecular inhibitors, as GBM frequently develops resistance through pathway redundancy and compensatory activation mechanisms.

## Epigenetic Regulation and microRNA Networks

Emerging evidence indicates that **phenformin** exerts **epigenetic effects** through modulation of microRNA (miRNA) networks that govern GSC behavior. **Phenformin** treatment significantly upregulates the expression of **miR-124**, **miR-137**, and **let-7 family** miRNAs—all implicated in neuronal differentiation, cell cycle regulation, and stemness suppression [4] [9]. These miRNA changes correlate with reduced expression of their target genes, including HMGA2, a chromatin-associated protein that maintains stem cell identity and promotes mesenchymal transition in GBM [4] [9].

The **let-7/HMGA2 axis** appears particularly important for **phenformin's** anti-GSC effects, as let-7 inhibition partially rescues **phenformin**-mediated reduction in self-renewal and HMGA2 suppression [4] [9]. This epigenetic reprogramming represents a novel dimension of **phenformin's** activity, suggesting that its therapeutic effects extend beyond acute metabolic disruption to include longer-term modification of the GSC epigenetic state. The coordinated regulation of multiple miRNA networks may contribute to **phenformin's** efficacy against the heterogeneous GBM cell populations and potentially limits the development of resistance through redundant epigenetic mechanisms.



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Diagram 2: **Phenformin**-mediated epigenetic regulation in GSCs. **Phenformin** upregulates miR-124, miR-137, and let-7 miRNAs. let-7 targets both HMGA2 and H19, reducing stemness and mesenchymal features, while miR-124 and miR-137 contribute to stemness reduction and differentiation promotion.

## Research Implications and Future Directions

### Translational Potential and Combination Strategies

The compelling in vitro evidence supporting **phenformin**'s efficacy against GBM models provides a strong rationale for clinical translation. Several **combination strategies** appear particularly promising based on

mechanistic insights and experimental data. The synergistic interaction between **phenformin** and temozolomide (TMZ) represents a near-term translational opportunity, as this combination enhances DNA damage and apoptosis while potentially overcoming TMZ resistance mechanisms [4] [9]. Additionally, pairing **phenformin** with **dichloroacetate (DCA)**, a pyruvate dehydrogenase kinase inhibitor, has demonstrated improved anti-tumor effects in preclinical models by addressing biguanide-induced lactic acidosis and further disrupting metabolic adaptability [4] [9].

The potential integration of **phenformin** with **radiotherapy** represents another promising avenue, as metabolic reprogramming can influence radiation sensitivity. **Phenformin's** ability to target hypoxic tumor regions—typically radioresistant due to oxygen limitation—may provide a means to overcome this longstanding therapeutic challenge [1] [2]. Furthermore, combination approaches with emerging immunotherapies warrant investigation, particularly given **phenformin's** potential to modulate the immunosuppressive tumor microenvironment through lactate reduction and immune cell reprogramming [1] [2].

## Safety Considerations and Dosage Optimization

Despite its removal from general diabetes treatment due to **lactic acidosis risk** in certain patient populations, **phenformin's** therapeutic index may be acceptable in oncology applications, particularly for a lethal disease like GBM [5]. Careful patient selection, monitoring, and dose optimization will be essential for clinical development. The in vitro data suggesting efficacy at concentrations  $\leq 1.0$  mM provide initial guidance for target exposure levels, though comprehensive pharmacokinetic and pharmacodynamic studies will be needed to establish optimal dosing regimens [4] [6] [7].

Formulation strategies that enhance **CNS penetration** while minimizing systemic exposure represent an attractive approach to maximize efficacy while limiting off-target toxicity. Nanoparticle-based delivery systems, convection-enhanced delivery, or intranasal administration routes could potentially improve **phenformin's** brain distribution profile [1] [3]. Additionally, the development of biomarkers for patient stratification—such as metabolic imaging signatures or molecular markers of **phenformin** sensitivity—could help identify patient populations most likely to benefit from treatment.

## Conclusion

**Phenformin** represents a promising repurposing candidate for GBM therapy based on compelling in vitro evidence demonstrating its ability to target both differentiated glioma cells and therapy-resistant GSCs through multiple complementary mechanisms. Its **metabolic targeting** of mitochondrial complex I, combined with **signaling pathway modulation** (AMPK/mTOR, STAT3, NF- $\kappa$ B) and **epigenetic reprogramming** (miRNA networks, HMGA2 suppression), creates a multi-faceted anti-tumor response that addresses key resistance mechanisms in GBM. The experimental protocols outlined provide a standardized framework for evaluating **phenformin's** effects across different GBM model systems, enabling consistent comparison of results across research laboratories. As combination strategies with conventional therapies and novel agents continue to be optimized, **phenformin** holds significant potential to improve outcomes for GBM patients—a population with urgent unmet therapeutic needs.

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